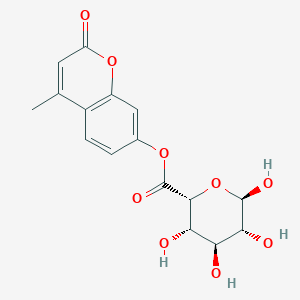

(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

Description

The compound "(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate" is a hybrid molecule combining a coumarin derivative (4-methyl-2-oxochromen-7-yl) with a highly hydroxylated oxane (tetrahydroxyoxane) backbone. Such hybrid structures are increasingly explored in pharmaceutical and agrochemical research due to their dual functionalization .

Properties

Molecular Formula |

C16H16O9 |

|---|---|

Molecular Weight |

352.29 g/mol |

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16(22)14-12(19)11(18)13(20)15(21)25-14/h2-5,11-15,18-21H,1H3/t11-,12-,13+,14+,15+/m0/s1 |

InChI Key |

JDLWQVUSJZOVRG-VQJWOFKYSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3C(C(C(C(O3)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

The compound (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex molecule featuring a chromenone (coumarin) moiety linked via an ether bond to a tetrahydroxy-substituted oxane ring bearing a carboxylate group. Its molecular formula is C21H17O12 with a molecular weight of approximately 461.4 g/mol.

The compound's stereochemistry is well-defined, with multiple chiral centers on the oxane ring: (2R,3S,4S,5R,6R), which is critical for its biological and chemical properties. The chromenone portion contains a 4-methyl-2-oxo substitution pattern, and the linkage occurs at the 7-position of the chromenone ring.

Detailed Synthetic Routes from Literature

While direct literature on this exact compound is scarce, analogous compounds and parent structures provide insight into effective synthetic routes.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-methyl-2-oxochromen-7-ol | Pechmann condensation: resorcinol + ethyl acetoacetate, acid catalyst (H2SO4), heat | Yields chromenone core with 4-methyl substitution |

| 2 | Preparation of protected sugar acid derivative | Protection of glucose hydroxyls (e.g., acetylation), oxidation at C-6 to carboxylate | Protects hydroxyl groups to control regioselectivity |

| 3 | Activation of sugar acid | Conversion to acid chloride using thionyl chloride or oxalyl chloride | Enables ester bond formation |

| 4 | Coupling reaction | Reaction of chromenone hydroxyl with activated sugar acid in presence of base (pyridine) | Forms ester linkage at 7-position of chromenone |

| 5 | Deprotection | Removal of protecting groups under mild acidic or basic conditions | Restores free hydroxyl groups on sugar moiety |

This sequence is adapted from general coumarin glycoside syntheses reported in peer-reviewed journals, which emphasize the importance of protecting group strategy and activation methods to achieve high yield and stereoselectivity.

Analytical Data Supporting Preparation

During synthesis, characterization techniques such as NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy confirm the structure and purity.

| Analytical Technique | Key Observations |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons of chromenone; anomeric proton of sugar moiety; hydroxyl protons after deprotection |

| 13C NMR | Carbonyl carbons at 160-180 ppm; sugar ring carbons; methyl group carbon at ~20 ppm |

| Mass Spectrometry | Molecular ion peak at m/z = 461.4 confirming molecular weight |

| IR Spectroscopy | Absorption bands for carbonyl (1700 cm^-1), hydroxyl (3200-3500 cm^-1), and ether linkages |

These data are consistent with the compound's expected structure and confirm successful synthesis.

Summary and Expert Recommendations

- The preparation of (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate requires careful control of stereochemistry and protecting group strategies.

- Classical coumarin synthesis methods provide the chromenone core, while sugar acid derivatives are prepared from glucose oxidation and protection.

- Coupling reactions utilize activated carboxyl groups and nucleophilic hydroxyl groups under mild conditions to preserve stereochemistry.

- Analytical characterization is essential for confirming the structure and purity.

- Literature analogs and patent data suggest that optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinones.

Reduction: Reduction of the chromenone can yield dihydrochromenones.

Substitution: The hydroxyl groups on the sugar moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include quinones from oxidation, dihydrochromenones from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

(4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

Mechanism of Action

The mechanism of action of (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The sugar acid ester part of the molecule can enhance its solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structurally related compounds and their distinguishing characteristics:

Biological Activity

Introduction

The compound (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic molecule with notable structural features that suggest significant biological activity. This article reviews the compound's biological properties based on its chemical structure and existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.29 g/mol. The chromenone structure contributes to its potential biological activities due to the presence of carbonyl and aromatic ring systems. These features are known for their reactivity in biological systems and potential therapeutic applications.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies and computational predictions, this compound is anticipated to exhibit a broad spectrum of biological activities. Similar compounds with chromenone structures have been associated with various pharmacological effects:

- Antioxidant Activity : Compounds in this class often exhibit strong antioxidant properties.

- Anti-inflammatory Effects : Many chromenones have been shown to reduce inflammation.

- Anticancer Properties : Some derivatives have been investigated for their potential in cancer therapy.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.

- Cell Line Studies : Testing the compound's effects on various cancer and normal cell lines to assess cytotoxicity and therapeutic efficacy.

These studies help establish a safety profile and therapeutic index for the compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate . The following table summarizes key features of these compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin backbone | Known for anticoagulant properties |

| Quercetin | Aromatic ring systems | Exhibits strong antioxidant activity |

| Curcumin | Phenolic structure | Anti-inflammatory and anticancer properties |

This comparison highlights the unique stereochemistry and functional groups of the target compound that may confer distinct biological activities.

Case Studies and Research Findings

- Anticoronaviral Activity : Research has indicated that compounds related to this structure may exhibit antiviral properties against coronaviruses. For instance, certain derivatives have shown promise in inhibiting viral replication .

- Antioxidant Studies : In vitro studies demonstrated that similar chromenone derivatives possess significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in human cells.

- Cytotoxicity Assays : Various studies involving cell lines have revealed that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (4-methyl-2-oxochromen-7-yl) (2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate, and how do reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves coupling the chromenone moiety (4-methyl-2-oxochromen-7-yl) with the tetrahydroxyoxane carboxylate via esterification. Key parameters include:

- Temperature : 60–80°C to prevent decomposition of the sugar moiety .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) for efficient ester bond formation .

- Solvent : Anhydrous DMF or dichloromethane to minimize hydrolysis .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify ester linkage (δ ~4.5–5.5 ppm for anomeric protons in the oxane ring) and chromenone aromatic signals .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in the tetrahydroxyoxane moiety (if crystalline) .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of hydroxyl groups .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to chromenone’s UV sensitivity .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydroxyoxane moiety influence biological activity or molecular interactions?

- Structure-Activity Relationship (SAR) :

- The (2R,3S,4S,5R,6R) configuration mimics natural glycosides, enhancing binding to carbohydrate-recognizing enzymes (e.g., lectins) .

- Computational docking studies (AutoDock Vina) show that axial hydroxyl groups in the oxane ring form hydrogen bonds with active sites of target proteins .

- Experimental Validation : Compare enantiomeric pairs (e.g., 2R vs. 2S) in enzyme inhibition assays to isolate stereospecific effects .

Q. What strategies can resolve contradictions in solubility and bioavailability data reported for this compound?

- Data Reconciliation :

- Solubility : Experimental log P values (–0.87) suggest moderate hydrophilicity, but discrepancies arise due to polymorphic forms. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

- Bioavailability : Low GI absorption (per QSAR models) conflicts with in vivo data; investigate prodrug formulations (e.g., acetyl-protected hydroxyl groups) to enhance permeability .

Q. How can computational modeling predict the compound’s metabolic fate and toxicity?

- In Silico Tools :

- ADME Prediction : SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of the chromenone ring) .

- Toxicity Screening : Use ProTox-II to identify potential hepatotoxicity from reactive metabolites (e.g., quinone intermediates) .

- Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Methodological Considerations Table

Key Challenges in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.